4-(4-fluorophenyl)-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide
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Description
4-(4-fluorophenyl)-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide is a useful research compound. Its molecular formula is C21H22F2N4O2 and its molecular weight is 400.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Evaluation for D2-like Receptors
Piperazine derivatives are integral in the development of ligands for D2-like receptors, which are targeted for their potential antipsychotic effects. Arylcycloalkylamines, including phenyl piperidines and piperazines, feature prominently in several antipsychotic agents. Research indicates that arylalkyl substituents can significantly enhance the potency and selectivity of binding affinity at D2-like receptors. The composite structure of these compounds, including 4'-fluorobutyrophenones and 3-methyl-7-azaindoles, is responsible for their selectivity and potency at these receptors (Sikazwe et al., 2009).
DNA Minor Groove Binding
Hoechst 33258, a known derivative of piperazine, is recognized for its strong binding to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. This property has made it an invaluable tool in cell biology for chromosome and nuclear staining, among other applications. Hoechst derivatives, by virtue of their structural composition, have also found uses as radioprotectors and topoisomerase inhibitors, indicating a broad utility in scientific research and drug design (Issar & Kakkar, 2013).
Therapeutic Uses and Patent Review
Piperazine derivatives are versatile in drug design, contributing to a wide array of therapeutic applications, including antipsychotic, antidepressant, anticancer, antiviral, and anti-inflammatory drugs. Modifications to the piperazine nucleus have been shown to result in significant differences in the medicinal potential of the resultant molecules. This flexibility underscores the importance of piperazine as a pharmacophore in the rational design of drugs for various diseases (Rathi et al., 2016).
Anti-mycobacterial Activity
Piperazine, as a core structure, has been utilized in the development of potent anti-mycobacterial agents, particularly against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This review emphasizes the design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules, highlighting its critical role in addressing the need for safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Properties
IUPAC Name |
4-(4-fluorophenyl)-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F2N4O2/c22-15-1-5-18(6-2-15)25-9-11-26(12-10-25)21(29)24-17-13-20(28)27(14-17)19-7-3-16(23)4-8-19/h1-8,17H,9-14H2,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJQCVZHAXSIJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)NC3CC(=O)N(C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.